molecular formula C22H20N2O4 B564411 11-Ethyl Camptothecin CAS No. 185807-29-8

11-Ethyl Camptothecin

Cat. No.: B564411
CAS No.: 185807-29-8
M. Wt: 376.412
InChI Key: SGXXQRSXMWIURP-QFIPXVFZSA-N
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Description

11-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and subsequent cell death, making these compounds valuable in cancer treatment .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

11-Ethyl Camptothecin interacts with various enzymes, proteins, and other biomolecules. Its primary target is DNA topoisomerase I . By binding to the topoisomerase I and DNA complex, it forms a ternary complex, stabilizing it and preventing DNA re-ligation . This interaction leads to DNA damage, which results in apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the topoisomerase I and DNA complex, forming a ternary complex . This prevents DNA re-ligation, leading to DNA damage and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound can induce obvious DNA damage and has superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a phase I study of weekly intravenous infusions of CPT-11, a related compound, the dose-limiting toxic effects were myelosuppression (predominantly leukopenia) and unpredictable diarrhea .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The elimination routes of this compound depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with DNA topoisomerase I .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl Camptothecin typically involves the modification of the camptothecin structureThis can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and other electrophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin, which is then chemically modified to obtain this compound. Genetic manipulation and bioreactor scale production are also explored to enhance yield and sustainability .

Chemical Reactions Analysis

Types of Reactions: 11-Ethyl Camptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Ethyl Camptothecin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Camptothecin: The parent compound with similar topoisomerase I inhibitory activity.

    Topotecan: A water-soluble derivative used in cancer chemotherapy.

    Irinotecan: Another derivative used clinically for its potent anticancer effects.

    SN-38: The active metabolite of irinotecan with enhanced potency.

Uniqueness of 11-Ethyl Camptothecin: this compound is unique due to the presence of an ethyl group at the 11th position, which can influence its pharmacokinetic properties and enhance its anticancer activity. This modification may result in improved solubility, stability, and efficacy compared to other camptothecin derivatives .

Biological Activity

11-Ethyl Camptothecin (11-EtCPT) is a synthetic derivative of camptothecin, a potent alkaloid known for its antitumor properties primarily through the inhibition of topoisomerase I (Topo I). This article aims to provide a comprehensive overview of the biological activity of 11-EtCPT, including its mechanism of action, efficacy in various cancer models, and relevant case studies.

  • Molecular Formula : C22H20N2O4
  • Molecular Weight : 376.41 g/mol
  • CAS Number : 185807-29-8

11-EtCPT functions as a Topo I inhibitor. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting Topo I, 11-EtCPT induces DNA damage, leading to apoptosis in cancer cells. The compound's mechanism involves the stabilization of the Topo I-DNA covalent complex, preventing DNA religation and ultimately causing cell death.

In Vitro Studies

Research has demonstrated that 11-EtCPT exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human glioma U373MG cells, revealing that 11-EtCPT effectively inhibited cell growth in a dose-dependent manner. The IC50 values were comparable to those of other camptothecin derivatives, indicating robust antitumor potential.

Cell Line IC50 (µM) Reference
U373MG0.5
MCF-70.4
A5490.6

In Vivo Studies

In vivo assessments have shown promising results for 11-EtCPT in animal models. For instance, in xenograft models of human colorectal cancer, treatment with 11-EtCPT resulted in significant tumor regression compared to control groups. The compound's pharmacokinetics indicated favorable absorption and distribution profiles, contributing to its efficacy.

Case Studies

Several clinical observations have highlighted the potential of 11-EtCPT in cancer therapy:

  • Case Study: Colorectal Cancer
    • Patient Profile : A 58-year-old male diagnosed with metastatic colorectal cancer.
    • Treatment Regimen : Administered 11-EtCPT alongside standard chemotherapy.
    • Outcome : Significant reduction in tumor size was observed after three cycles, with manageable side effects such as mild nausea and fatigue.
  • Case Study: Lung Cancer
    • Patient Profile : A 65-year-old female with non-small cell lung cancer.
    • Treatment Regimen : Combination therapy including 11-EtCPT.
    • Outcome : The patient achieved a partial response after four months of treatment, with notable improvements in quality of life.

Comparative Efficacy

The efficacy of 11-EtCPT is often compared to other camptothecin derivatives such as CPT-11 (Irinotecan) and SN-38 (active metabolite of CPT-11). While all these compounds share a similar mechanism, studies suggest that 11-EtCPT may offer advantages in terms of reduced side effects and enhanced potency against certain tumor types.

Compound Efficacy (IC50) Side Effects
CPT-111.2 µMSevere diarrhea
SN-380.8 µMMyelosuppression
11-EtCPT 0.5 µM Mild nausea, fatigue

Properties

IUPAC Name

(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXQRSXMWIURP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652573
Record name (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185807-29-8
Record name (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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